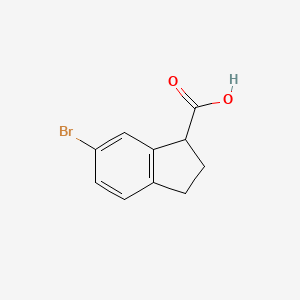

6-溴-2,3-二氢-1H-茚-1-羧酸

描述

Synthesis Analysis

This compound has been synthesized through various methods, including the Friedel-Crafts acylation of 4-bromotoluene with succinic anhydride followed by reduction and cyclization. Studies have also explored its synthesis using palladium-catalyzed reactions.Molecular Structure Analysis

The molecular formula of 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid is C10H9BrO2 . The InChI key is RMVRCSOJMLGDAG-UHFFFAOYSA-N .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can be produced by the hydrogenation of indene . More specific reaction mechanisms and conditions may be found in specialized literature .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its molecular weight is 241.08 . It has a Log Po/w (iLOGP) of 1.92, indicating its lipophilicity .科学研究应用

医药研究

6-溴-2,3-二氢-1H-茚-1-羧酸: 由于其结构特征,该化合物在医药研究中具有潜在的应用价值。它可以作为合成各种药理活性分子的前体。 其溴原子在药物化学中特别有用,可用于通过卤化作用开发新的药物,该过程可以增强化合物的生物活性 .

有机合成

在有机合成中,6-溴-2,3-二氢-1H-茚-1-羧酸是一种通用的构建模块。它可用于构建复杂的天然产物和潜在治疗剂等有机分子。 溴原子和羧酸基团的存在允许多种化学反应,例如交叉偶联反应,这对构建碳-碳键至关重要 .

材料科学

该化合物的独特结构使其可用于材料科学,特别是在有机半导体和导电聚合物的开发中。这些材料在电子领域有应用,例如在有机发光二极管 (OLED) 和太阳能电池的生产中。 化合物中的溴原子可以促进引入其他官能团,这些官能团可以改变材料的电子性质.

催化

6-溴-2,3-二氢-1H-茚-1-羧酸: 可用作各种化学反应中的配体或催化剂。 其结构使其能够与金属结合并形成复合物,这些复合物可以催化工业和实验室环境中的重要转化,从而提高反应速率和选择性 .

生物化学

在生物化学中,该化合物可用于研究酶-底物相互作用,因为它可能模拟某些天然底物。 它还可以用放射性溴同位素标记,使其成为生物系统中示踪和成像的宝贵工具 .

环境化学

6-溴-2,3-二氢-1H-茚-1-羧酸中的溴原子使其成为环境化学研究的候选者。 它可用于研究溴代有机化合物在环境中的归宿及其对生态系统的潜在影响 .

安全和危害

The compound is associated with several hazard statements: H302, H315, H319, H335 . These suggest that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

属性

IUPAC Name |

6-bromo-2,3-dihydro-1H-indene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c11-7-3-1-6-2-4-8(10(12)13)9(6)5-7/h1,3,5,8H,2,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMVRCSOJMLGDAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1C(=O)O)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30488110 | |

| Record name | 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30488110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52651-16-8 | |

| Record name | 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30488110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

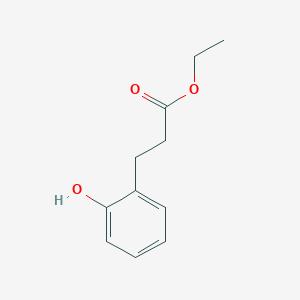

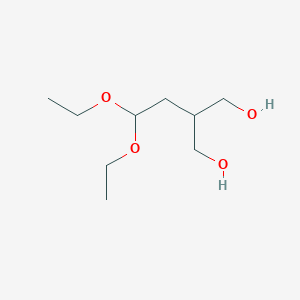

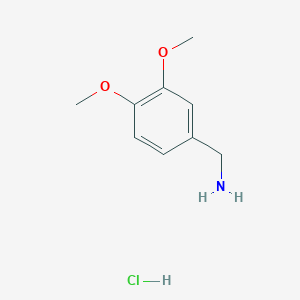

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B1590473.png)